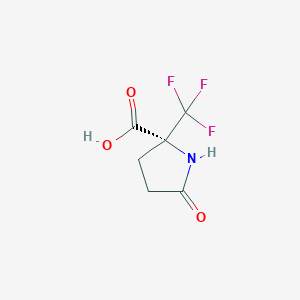![molecular formula C9H15F2NO B13074899 3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)
3-[(2,2-Difluorocyclopentyl)methoxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,2-Difluorocyclopentyl)methoxy]azetidine is a chemical compound with the molecular formula C₉H₁₅F₂NO and a molecular weight of 191.22 g/mol This compound is characterized by the presence of a difluorocyclopentyl group attached to an azetidine ring via a methoxy linkage
Vorbereitungsmethoden
The synthesis of 3-[(2,2-Difluorocyclopentyl)methoxy]azetidine involves several steps. One common synthetic route includes the reaction of 2,2-difluorocyclopentanol with azetidine in the presence of a suitable base and solvent . The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-[(2,2-Difluorocyclopentyl)methoxy]azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[(2,2-Difluorocyclopentyl)methoxy]azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-[(2,2-Difluorocyclopentyl)methoxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopentyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The methoxy linkage and azetidine ring also play crucial roles in determining the compound’s overall activity and stability .
Vergleich Mit ähnlichen Verbindungen
3-[(2,2-Difluorocyclopentyl)methoxy]azetidine can be compared with other similar compounds, such as:
ZGN-1061: An experimental drug with a similar mechanism of action but different structural features.
3-Methoxy-2,2-dimethyloxirane: A compound with a methoxy group and a cyclopentyl ring, but lacking the difluorocyclopentyl group.
The unique combination of the difluorocyclopentyl group and azetidine ring in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H15F2NO |
|---|---|
Molekulargewicht |
191.22 g/mol |
IUPAC-Name |
3-[(2,2-difluorocyclopentyl)methoxy]azetidine |
InChI |
InChI=1S/C9H15F2NO/c10-9(11)3-1-2-7(9)6-13-8-4-12-5-8/h7-8,12H,1-6H2 |
InChI-Schlüssel |
PUGCFKGHUBMARY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)(F)F)COC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13074833.png)
![tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13074837.png)



![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile](/img/structure/B13074843.png)
![N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane](/img/structure/B13074850.png)


![tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13074889.png)
![5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13074893.png)
